Spectroscopic Fingerprint: Distinct 1H-NMR Shifts for Unambiguous Isomer Identification
The (E,E)-isomer of Methyl 9,11-octadecadienoate can be unambiguously differentiated from its (Z,Z) and (Z,E) counterparts via 1H-NMR. The 'inner' olefinic protons (at C10 and C11) and 'outer' olefinic protons (at C9 and C12) produce distinct chemical shifts based on the double bond geometry. This allows for definitive identification and purity assessment without relying on relative retention times alone [1].
| Evidence Dimension | 1H-NMR Chemical Shifts (ppm in CDCl3) |
|---|---|
| Target Compound Data | Outer protons (C9, C12): 5.59 ppm; Inner protons (C10, C11): 6.03 ppm |
| Comparator Or Baseline | Comparator 1 - 9Z,11Z Isomer: Outer: 5.47 ppm; Inner: 6.27 ppm. Comparator 2 - 9Z,11E Isomer: Outer: 5.32 (C9) and 5.69 (C12); Inner: 5.97 (C10) and 6.34 (C11). |
| Quantified Difference | The inner proton shift for the (E,E)-isomer (6.03 ppm) is upfield by 0.24 ppm compared to the (Z,Z)-isomer (6.27 ppm) and downfield by 0.06 ppm compared to the (Z,E)-isomer's C10 proton (5.97 ppm). |
| Conditions | 1H-NMR spectroscopy at 300 MHz in deuterated chloroform (CDCl3). |
Why This Matters
This unique spectral fingerprint ensures the identity of the purchased compound, which is critical for generating reproducible data in analytical and biological studies.
- [1] AOCS. (2024). Conjugated Linoleic Acid (CLA). The American Oil Chemists' Society Lipid Library. View Source
